![molecular formula C18H13N3O4S2 B4574810 N-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4574810.png)
N-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide
Descripción general
Descripción
N-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C18H13N3O4S2 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.03474825 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of thiazolidinone and evaluated their biological activities. For instance, Samadhiya et al. (2014) synthesized derivatives that were screened for antibacterial, antifungal, and antitubercular activities, showing notable efficacy against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014). Similarly, Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives with significant activity against Salmonella typhi, highlighting the potential of these compounds in treating bacterial infections (Salama, 2020).
Antitubercular Activity
Krátký et al. (2017) synthesized rhodanine-3-acetic acid derivatives that exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Krátký et al., 2017).
Anti-Toxoplasma Gondii Activity
A novel series synthesized by Góes et al. (2011) showed activity against Toxoplasma gondii, indicating the potential of these compounds in treating infections caused by this parasite (Góes et al., 2011).
Anticancer Activity
Derivatives of N-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide have also been explored for their anticancer potential. For example, Karaburun et al. (2018) synthesized 1H-inden-1-one substituted (heteroaryl)acetamide derivatives and investigated their anticancer activity, finding some compounds exhibited high growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of these compounds provides valuable insights into their potential applications. For example, Benhalima et al. (2011) reported on the synthesis and X-ray diffraction of a compound closely related to the one , contributing to the understanding of its structural and electronic properties (Benhalima et al., 2011).
Propiedades
IUPAC Name |
N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(10-12-6-2-1-3-7-12)19-20-17(23)15(27-18(20)26)11-13-8-4-5-9-14(13)21(24)25/h1-9,11H,10H2,(H,19,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFWSKTQCTZKV-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4574735.png)
![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)
![2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4574749.png)
![{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4574751.png)
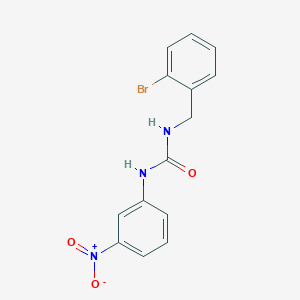
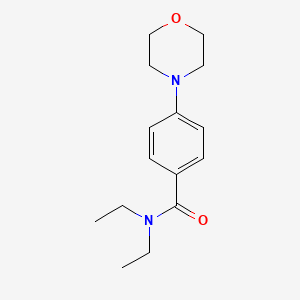
![2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol](/img/structure/B4574782.png)
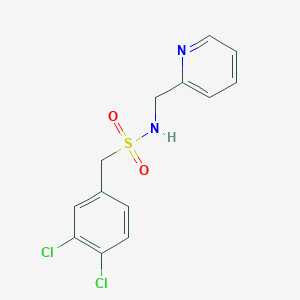
![Ethyl 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4574802.png)

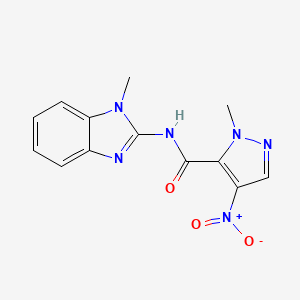
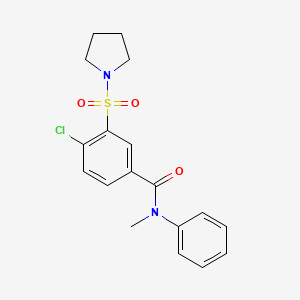
![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4574825.png)
![1-cyclohexyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B4574827.png)
